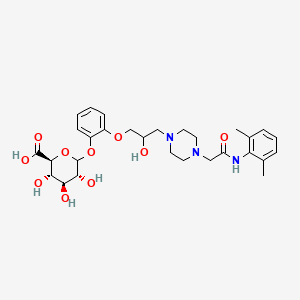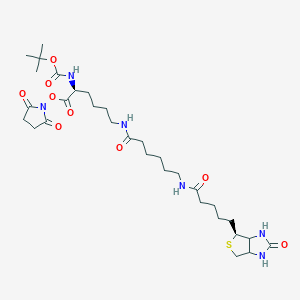
4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside (4-AP-2-NAD) is an important synthetic compound used in the synthesis of various biologically active compounds, such as drugs and other pharmaceuticals. It is a key intermediate in the synthesis of a number of drugs, including the anti-cancer drug Taxol, the anti-inflammatory drug Celebrex, and the anti-depressant drug Prozac. 4-AP-2-NAD is also used in the synthesis of other compounds, such as the antifungal agent ketoconazole and the anti-viral agent acyclovir. In addition, 4-AP-2-NAD is used in the synthesis of a number of other compounds, such as the anticonvulsant drug carbamazepine and the anticoagulant drug warfarin.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives and Apoptosis Induction 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives were synthesized and evaluated for their potential in inducing apoptosis in B cell chronic leukemia. The study established the structures of these derivatives using NMR spectroscopy and highlighted their promising antitumor activities, particularly in increasing the number of apoptotic B cells when combined with cladribine (2-CdA) in chronic lymphotic leukemia (B-CLL) patients Myszka et al., 2003.
Crystal Structural Analysis The crystal structure of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was determined, providing insights into the molecular arrangements and potential interactions. An intermolecular hydrogen bond involving the amido hydrogen and the carbonyl oxygen of the acetamido group in another molecule was a notable feature of this structure Peikow et al., 2006.
Molecular Interactions and Mechanisms
Study of O-GlcNAcase Inhibition The substitution of serine and threonine residues with 2-acetamido-2-deoxy-β-D-glucopyranose (O-GlcNAc) is a significant post-translational modification in multicellular eukaryotes. The paper by Alencar et al., 2012, modeled the human O-GlcNAcase enzyme and used molecular docking and dynamics simulations to study the interaction with potent inhibitors. This research could pave the way for designing new inhibitors targeting diseases like cancer, Alzheimer's, and type II diabetes Alencar et al., 2012.
Molecular Mechanism and Design of New Inhibitors The catalytic mechanism of O-GlcNAcase, crucial in hydrolyzing O-GlcNAc residues, was studied using a hybrid quantum mechanical/molecular mechanical approach. The research highlighted the importance of specific residues in stabilizing transition states, providing insights into the design of potent enzyme inhibitors Lameira et al., 2011.
Future Directions
Mechanism of Action
Target of Action
Similar compounds like 4-methylumbelliferyl-2-acetamido-2-deoxy-β-d-glucopyranoside are known to be substrates for β-hexosaminidases . These enzymes play a crucial role in the degradation of glycosaminoglycans.
Mode of Action
It’s suggested that it may serve as a precursor for the synthesis of glycosylated drugs and glycopeptides . This implies that it could interact with its targets by being incorporated into larger molecular structures, thereby modifying their function.
Biochemical Pathways
Given its potential role as a substrate for β-hexosaminidases , it might be involved in the metabolic pathways related to the degradation of glycosaminoglycans.
Result of Action
It’s suggested that it facilitates superior drug administration and heightened therapeutic efficacy . This implies that it could enhance the effectiveness of drugs or therapies that incorporate it.
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZITXGZJXXMRL-DHGKCCLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)N)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)



![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)



![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)